molecular formula C11H13N B13952719 N-3-(1-Butynyl)-benzylamine CAS No. 63991-03-7

N-3-(1-Butynyl)-benzylamine

Cat. No.: B13952719
CAS No.: 63991-03-7
M. Wt: 159.23 g/mol
InChI Key: DRBAJMGSRKIURK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-methyl-2-propynyl)benzylamine can be synthesized through the reaction of benzylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of N-(1-methyl-2-propynyl)benzylamine involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-propynyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-methyl-2-propynyl)benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in studies involving enzyme inhibition and neurotransmitter regulation.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

N-(1-methyl-2-propynyl)benzylamine exerts its effects by inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as dopamine, thereby increasing their levels in the brain. The compound binds covalently to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-propynyl)benzylamine is unique due to its specific inhibition of MAO-B, which makes it particularly useful in research related to neurodegenerative diseases. Its chemical structure also allows for various modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

63991-03-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-benzylbut-3-yn-2-amine

InChI

InChI=1S/C11H13N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3

InChI Key

DRBAJMGSRKIURK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NCC1=CC=CC=C1

Origin of Product

United States

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